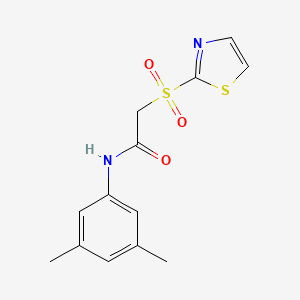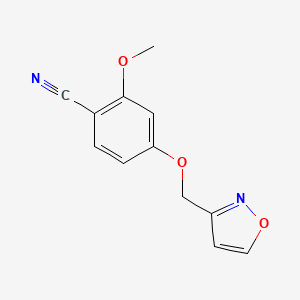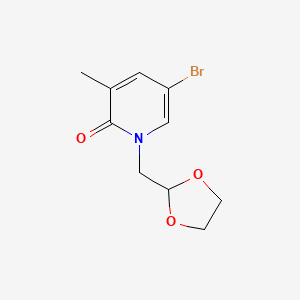![molecular formula C14H22N2O3 B7679690 [4-[(2-Methoxypyridin-3-yl)methyl-methylamino]oxan-4-yl]methanol](/img/structure/B7679690.png)
[4-[(2-Methoxypyridin-3-yl)methyl-methylamino]oxan-4-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[(2-Methoxypyridin-3-yl)methyl-methylamino]oxan-4-yl]methanol, also known as MPMD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MPMD is a potent and selective agonist of the μ-opioid receptor and has been studied for its potential use in pain management and addiction treatment.
Applications De Recherche Scientifique
[4-[(2-Methoxypyridin-3-yl)methyl-methylamino]oxan-4-yl]methanol has been studied extensively for its potential use in pain management and addiction treatment. In animal models, this compound has been shown to be effective in reducing pain and decreasing the development of tolerance to opioids. This compound has also been studied for its potential use in treating opioid addiction, as it has been shown to reduce withdrawal symptoms and decrease drug-seeking behavior.
Mécanisme D'action
[4-[(2-Methoxypyridin-3-yl)methyl-methylamino]oxan-4-yl]methanol is a selective agonist of the μ-opioid receptor, which is responsible for mediating the analgesic and euphoric effects of opioids. This compound binds to the μ-opioid receptor with high affinity and activates the receptor, leading to the release of endogenous opioids and the inhibition of pain signals in the central nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have potent analgesic effects in animal models, with a potency similar to that of morphine. This compound has also been shown to have antinociceptive effects, reducing sensitivity to painful stimuli. In addition, this compound has been shown to reduce the development of tolerance to opioids, making it a potential candidate for long-term pain management. However, this compound has also been shown to have some adverse effects, such as respiratory depression and sedation.
Avantages Et Limitations Des Expériences En Laboratoire
[4-[(2-Methoxypyridin-3-yl)methyl-methylamino]oxan-4-yl]methanol has several advantages for use in lab experiments. It is a highly selective agonist of the μ-opioid receptor, making it a useful tool for studying the receptor's function. This compound is also relatively stable and easy to synthesize, making it a viable compound for research purposes. However, this compound has some limitations, such as its potential for adverse effects and the need for further research to fully understand its mechanisms of action.
Orientations Futures
There are several potential future directions for research on [4-[(2-Methoxypyridin-3-yl)methyl-methylamino]oxan-4-yl]methanol. One area of interest is the development of novel pain management therapies that utilize this compound or other selective agonists of the μ-opioid receptor. Another area of interest is the development of addiction treatments that utilize this compound to reduce withdrawal symptoms and drug-seeking behavior. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for adverse effects.
Méthodes De Synthèse
The synthesis of [4-[(2-Methoxypyridin-3-yl)methyl-methylamino]oxan-4-yl]methanol involves the reaction of 2-methoxypyridine-3-carboxaldehyde with (4-formyl-1,3-dioxolan-2-yl)methylamine in the presence of sodium triacetoxyborohydride. The resulting product is then reduced with sodium borohydride to yield this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it a viable compound for research purposes.
Propriétés
IUPAC Name |
[4-[(2-methoxypyridin-3-yl)methyl-methylamino]oxan-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-16(14(11-17)5-8-19-9-6-14)10-12-4-3-7-15-13(12)18-2/h3-4,7,17H,5-6,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZFZQXDFUGVJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(N=CC=C1)OC)C2(CCOCC2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-chloro-4-[4-(pyridin-2-ylmethyl)piperidin-1-yl]-1H-pyridazin-6-one](/img/structure/B7679613.png)

![2-imidazo[1,2-a]pyrazin-8-ylsulfanyl-N-propylacetamide](/img/structure/B7679632.png)
![3-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7679639.png)

![2-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-5-methyl-1,3-oxazole](/img/structure/B7679645.png)
![3-[(3-Chlorophenyl)sulfonylmethyl]-4-methyl-5-phenyl-1,2,4-triazole](/img/structure/B7679652.png)

![2-Methoxy-4-[(2-methyl-1,2,4-triazol-3-yl)methoxy]benzonitrile](/img/structure/B7679665.png)
![1-[4-[(Dimethylamino)methyl]cyclohexyl]-3-[(1-methylsulfanylcyclopropyl)methyl]urea](/img/structure/B7679672.png)

![3-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonyl]propan-1-ol](/img/structure/B7679687.png)
![5-[(5-Bromo-2,3-difluorophenoxy)methyl]-1-methyl-1,2,4-triazole](/img/structure/B7679688.png)
![N-[(5-phenyl-1,3,4-thiadiazol-2-yl)methyl]-N-prop-2-ynylethanesulfonamide](/img/structure/B7679718.png)
